7-Hydroxy Granisetron Hydrochloride
Description
Contextualization within Granisetron (B54018) Metabolism and Pharmacokinetics
The clearance of Granisetron is predominantly through hepatic metabolism. hres.cafda.gov Following administration, a relatively small percentage of the unchanged drug is excreted in the urine, with the majority being eliminated as metabolites in both urine and feces. hres.cadrugbank.com This highlights the importance of understanding the metabolic fate of Granisetron, with 7-Hydroxy Granisetron being a central component of this process.
Significance as a Major Metabolite of Granisetron
7-Hydroxy Granisetron is consistently identified as the main metabolite of Granisetron in humans. ingentaconnect.comtandfonline.com Studies investigating the metabolism of radiolabeled Granisetron have confirmed that 7-Hydroxy Granisetron is the predominant metabolic product. tandfonline.com The formation of this metabolite is a crucial aspect of the body's process to eliminate the parent drug.
The characterization of 7-Hydroxy Granisetron as the major metabolite is supported by numerous in vitro and in vivo studies. Investigations using human liver microsomes have demonstrated that the 7-hydroxylation pathway is the main route of Granisetron metabolism at clinically relevant concentrations. nih.gov Furthermore, the development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the accurate quantification of both Granisetron and 7-Hydroxy Granisetron in biological samples like plasma and urine, confirming its status as the major metabolite in pharmacokinetic studies. nih.govresearchgate.net
Animal studies have also suggested that some metabolites of Granisetron may possess 5-HT3 receptor antagonist activity, although the clinical significance of this in humans is not fully established. fda.govdrugbank.com
Overview of Research Utility Beyond Direct Clinical Application
The study of 7-Hydroxy Granisetron Hydrochloride extends beyond its role in the pharmacokinetics of the parent drug. It serves as a valuable tool in various research applications:
In Vitro Metabolism Studies: 7-Hydroxy Granisetron is used as a reference standard in in vitro studies to investigate the metabolic pathways of Granisetron. ingentaconnect.comnih.gov These studies help to identify the specific enzymes responsible for its formation and to understand potential drug-drug interactions. ingentaconnect.comnih.gov For example, research has utilized 7-Hydroxy Granisetron to confirm that CYP1A1 is the major enzyme responsible for its production. ingentaconnect.com
Enzyme Activity Assays: The formation of 7-Hydroxy Granisetron can be used as a marker for the activity of specific CYP enzymes, particularly CYP1A1. researchgate.net This has applications in studying the induction or inhibition of these enzymes by other compounds. researchgate.net
Development of Analytical Methods: The synthesis and availability of this compound as a pure chemical entity are essential for the development and validation of analytical methods to quantify Granisetron and its metabolites in biological matrices. nih.govresearchgate.net These methods are crucial for conducting pharmacokinetic and drug metabolism studies.
Probing Receptor Binding: Fluorescently labeled derivatives of 7-Hydroxy Granisetron have been synthesized to be used as probes for studying the 5-HT3 receptor. nih.gov These tools can help in visualizing the receptor in cells and understanding ligand-receptor interactions. nih.gov
Rationale for Dedicated Academic Investigation of the Metabolite
The dedicated academic investigation of this compound is driven by several key factors:
Understanding Inter-Individual Variability: Research into the formation of 7-Hydroxy Granisetron helps to explain the observed inter-individual variability in the pharmacokinetics of Granisetron. acs.org Since CYP1A1, the primary enzyme for its formation, exhibits significant variability in expression and activity among individuals, studying this metabolite can provide insights into why patients may respond differently to Granisetron. acs.org
Investigating Drug-Drug Interactions: A thorough understanding of the metabolic pathways leading to 7-Hydroxy Granisetron is crucial for predicting and evaluating potential drug-drug interactions. nih.gov For instance, co-administration of drugs that are inhibitors or inducers of CYP1A1 could alter the metabolism of Granisetron, and studying the levels of 7-Hydroxy Granisetron can help to assess the clinical significance of such interactions. nih.gov
Contribution to Basic Science: The study of 7-Hydroxy Granisetron metabolism contributes to the broader understanding of drug metabolism and the role of specific CYP enzymes. ingentaconnect.com The finding that CYP1A1 is a major enzyme in the metabolism of a clinically used drug like Granisetron was a significant contribution to the field, as this enzyme was previously thought to be primarily involved in the metabolism of environmental toxins. ingentaconnect.com
Development of Safer and More Effective Therapies: While 7-Hydroxy Granisetron itself is not a therapeutic agent, a comprehensive understanding of its formation and potential activity can inform the development of future drugs with improved metabolic profiles. By understanding the factors that influence the metabolism of Granisetron, researchers can potentially design new molecules with more predictable pharmacokinetics and reduced potential for drug interactions.
Chemical Compound this compound: A Comprehensive Analysis of its Synthesis and Derivatization
Fawwaz Nabhan, PhD
Published: July 22, 2025
Structure
3D Structure of Parent
Properties
CAS No. |
133841-04-0 |
|---|---|
Molecular Formula |
C18H25ClN4O2 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16;/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24);1H |
InChI Key |
MBSNWMLKHVHIJB-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
Synonyms |
7-Hydroxy-1-methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide Hydrochloride; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies
The synthesis of 7-Hydroxy Granisetron (B54018) Hydrochloride, a significant metabolite of the antiemetic drug Granisetron, is a focal point of medicinal and pharmaceutical chemistry. The generation of this compound and its derivatives is crucial for a variety of research applications, including the development of reference standards for metabolic studies and the exploration of structure-activity relationships. This article delves into the chemical strategies employed for its synthesis, from the creation of the parent Granisetron molecule to the specific hydroxylation at the 7-position of the indazole ring.
Metabolic Pathways and Enzymology of Formation
Identification of 7-Hydroxy Granisetron (B54018) as a Key Metabolite
7-Hydroxy Granisetron has been consistently identified as a principal metabolite of granisetron in humans. researchgate.netnih.goveurekaselect.com This identification is the result of detailed metabolic studies, both in laboratory settings and through the analysis of metabolic pathways.
In vitro studies utilizing human liver preparations have been fundamental in characterizing the metabolic profile of granisetron. Investigations using human liver microsomes have established that 7-hydroxygranisetron (B160284) and 9'-desmethylgranisetron are the major metabolic products. nih.gov At clinically relevant concentrations of granisetron, the 7-hydroxy metabolite is the predominant form. nih.gov The rates of granisetron 7-hydroxylation have been observed to vary significantly—over 100-fold—among the human livers investigated. nih.gov
Further studies in primary human hepatocytes (PHH), considered the gold standard for in vitro liver systems, have corroborated these findings. nih.gov These studies confirm that the formation of 7-hydroxygranisetron is a representative marker of CYP1A1 enzyme activity within these cells. nih.gov A highly sensitive and selective high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma, facilitating pharmacokinetic studies. nih.gov
The metabolism of granisetron proceeds primarily through two main pathways: 7-hydroxylation and 9'-desmethylation. researchgate.netnih.goveurekaselect.com While 7-hydroxylation leads to the formation of 7-Hydroxy Granisetron, the alternative pathway produces 9'-desmethylgranisetron. researchgate.netnih.goveurekaselect.com In vitro studies using human liver microsomes have demonstrated that at low, clinically relevant concentrations, the formation of the 7-hydroxy metabolite is the dominant pathway. nih.gov The biotransformation pathways also involve subsequent conjugation reactions. hres.cafda.govfda.govhres.ca Animal studies have suggested that some of granisetron's metabolites may retain 5-HT3 receptor antagonist activity; however, their low plasma concentrations relative to the parent compound suggest they are unlikely to play a significant clinical role. hres.cafda.gov
Elucidation of Cytochrome P450 Enzyme Involvement in 7-Hydroxylation
The formation of 7-Hydroxy Granisetron is catalyzed by specific enzymes within the cytochrome P450 (CYP) superfamily. europa.eu Research has pinpointed a particular isoform as the primary driver of this metabolic reaction.
Extensive research has identified CYP1A1 as the major enzyme responsible for the 7-hydroxylation of granisetron. researchgate.netnih.goveurekaselect.comeuropa.eu Studies using expressed human CYPs and human liver microsomes revealed that 7-hydroxygranisetron was produced almost exclusively by CYP1A1. researchgate.netnih.gov In contrast, the formation of 9'-desmethylgranisetron was preferentially carried out by CYP3A4. researchgate.netnih.goveuropa.eu This makes granisetron 7-hydroxylation a highly specific reaction catalyzed by CYP1A1, without significant overlap from other major drug-metabolizing CYPs such as CYP1A2 or CYP1B1. researchgate.netnih.gov The significant contribution of CYP1A1 to the metabolism of a drug like granisetron is a noteworthy finding, as this enzyme's role has been more traditionally associated with the metabolism of environmental compounds. researchgate.netnih.goveurekaselect.com
The kinetics of the CYP1A1-mediated 7-hydroxylation of granisetron have been characterized to understand the enzyme's affinity and capacity for this reaction. Early studies in human liver microsomes indicated the involvement of at least two enzymes in the 7-hydroxylation process, with one being a high-affinity component exhibiting a Michaelis-Menten constant (K_m) of 4 µM. nih.gov More recent and specific investigations using primary human hepatocytes (PHH) have provided clearer kinetic parameters for this pathway.
These studies confirmed that the 7-hydroxylation of granisetron follows biphasic Michaelis-Menten kinetics. nih.gov The kinetic values determined in this system are detailed in the table below.
| Parameter | Value | Cell System | Source |
| K_m | 5.5 µM | Primary Human Hepatocytes (PHH) | nih.gov |
| V_max | 0.3 pmol/(min× million cells) | Primary Human Hepatocytes (PHH) | nih.gov |
Table 1: Kinetic Parameters for Granisetron 7-Hydroxylation
Inhibition studies have provided conclusive evidence for the primary role of CYP1A1 in granisetron 7-hydroxylation. In experiments with human liver microsomes, an anti-human CYP1A1 antibody completely inhibited the formation of 7-hydroxygranisetron. researchgate.netnih.goveurekaselect.com Conversely, an antibody targeting CYP3A4 had no inhibitory effect on this specific reaction. researchgate.netnih.goveurekaselect.com This demonstrates the high selectivity of CYP1A1 for this metabolic pathway. researchgate.net
Furthermore, the activity of granisetron 7-hydroxylase showed a strong correlation with benzo[a]pyrene (B130552) 3-hydroxylase activity (a known marker for CYP1A1), but not with testosterone (B1683101) 6β-hydroxylase activity (a marker for CYP3A4). researchgate.netnih.gov Established in vitro inhibitors of CYP1A function, such as 7-hydroxyflavone (B191518) and α-naphthoflavone, have also been used to confirm the enzyme's role. mdpi.com While ketoconazole, a potent CYP3A4 inhibitor, was shown to inhibit both metabolic pathways of granisetron, correlation data pointed towards a different enzyme being responsible for 7-hydroxylation, which was later confirmed to be CYP1A1. nih.gov
Role of CYP1A1 as the Primary Enzyme for 7-Hydroxylation
Antibody Inhibition Assays for CYP1A1 Contribution
To definitively establish the role of CYP1A1 in the 7-hydroxylation of granisetron, antibody inhibition assays have been conducted using human liver microsomes. researchgate.netnih.goveurekaselect.comingentaconnect.com Research demonstrates that an anti-human CYP1A1 antibody completely inhibited the 7-hydroxylation of granisetron. researchgate.netnih.goveurekaselect.comingentaconnect.com Conversely, an anti-CYP3A4 antibody had no inhibitory effect on this specific metabolic reaction. researchgate.netnih.goveurekaselect.comingentaconnect.com These findings provide conclusive evidence that CYP1A1 is the major, if not exclusive, enzyme responsible for the primary metabolic pathway of granisetron to 7-hydroxygranisetron. researchgate.netnih.goveurekaselect.com
Contribution of Other Cytochrome P450 Isoforms (e.g., CYP3A4 for other metabolic routes)
While CYP1A1 is central to 7-hydroxylation, other cytochrome P450 isoforms are involved in the alternative metabolic pathways of granisetron. researchgate.netnih.gov Specifically, CYP3A4 has been identified as the major catalyst for the 9'-demethylation of granisetron, forming the 9'-desmethylgranisetron metabolite. grunenthalmedshub.co.ukresearchgate.netnih.goveurekaselect.comingentaconnect.com
Interestingly, the 9'-demethylation pathway appears to be influenced by both CYP3A4 and CYP1A1. researchgate.netnih.goveurekaselect.comingentaconnect.com In studies with human liver microsomes, granisetron 9'-demethylase activity was significantly inhibited by both anti-CYP1A1 and anti-human CYP3A4 antibodies. researchgate.netnih.goveurekaselect.comingentaconnect.com This indicates that CYP1A1 contributes not only to the main 7-hydroxylation pathway but also plays a role in the alternative 9'-demethylation route. researchgate.netnih.goveurekaselect.com
Genetic Polymorphism and Inter-Individual Variability in 7-Hydroxylation Rates (in vitro)
Significant variability in the metabolism of granisetron has been observed in vitro. Studies using a panel of individual human liver microsomes have reported marked inter-individual differences in the formation rates of 7-hydroxygranisetron. nih.govresearchgate.netnih.govingentaconnect.com The rates of granisetron 7-hydroxylation have been shown to vary by as much as 100-fold among the human livers investigated. nih.gov
This high degree of variability is strongly linked to the expression levels of the CYP1A1 enzyme. acs.orgresearchgate.net Research has demonstrated that the expression of CYP1A1 protein in human liver preparations is highly variable. acs.orgresearchgate.net The activity of granisetron 7-hydroxylase shows a strong correlation with benzo[a]pyrene 3-hydroxylase activity (a marker for CYP1A1 activity), but not with testosterone 6beta-hydroxylase activity (a marker for CYP3A4 activity). researchgate.netnih.govingentaconnect.com This underscores that the observed inter-individual variability in 7-hydroxylation is a direct consequence of the variable expression and function of CYP1A1. acs.orgresearchgate.net While clinical studies have noted ethnic differences in the metabolism of granisetron, often linked to CYP3A4 polymorphisms, in vitro data points squarely at CYP1A1 as the source of variability for the 7-hydroxylation pathway. frontiersin.orgwaocp.org
Table 1: In Vitro Research Findings on Granisetron Metabolism Variability
| Finding | Enzyme Implicated | Magnitude of Variation | Source |
|---|---|---|---|
| Marked inter-individual differences in the ratio of 7-hydroxygranisetron and 9'-desmethylgranisetron formation. | CYP1A1, CYP3A4 | Not quantified | researchgate.netnih.govingentaconnect.com |
| Rates of granisetron 7-hydroxylation varied significantly in human livers. | CYP1A1 | Over 100-fold | nih.gov |
| Highly variable and substantial expression levels of CYP1A1 protein in human liver microsomes. | CYP1A1 | Up to ~10 pmol/mg | acs.orgresearchgate.net |
| Granisetron 7-hydroxylase activity strongly correlated with benzo[a]pyrene 3-hydroxylase activity (p<0.0001). | CYP1A1 | - | researchgate.netnih.gov |
Phase II Metabolism of 7-Hydroxy Granisetron
Following the initial Phase I hydroxylation, the resulting 7-hydroxygranisetron metabolite undergoes further biotransformation through Phase II conjugation reactions. These processes increase the water solubility of the metabolite, facilitating its excretion from the body.
Glucuronidation Pathways
Studies on the metabolic fate of granisetron in humans have shown that its metabolites are largely present as conjugates. tandfonline.com Glucuronidation is a key Phase II pathway for many drug metabolites, including other hydroxylated 5-HT3 antagonists like ondansetron (B39145) and tropisetron. nih.govpharmgkb.org In humans, a significant portion of granisetron metabolites are excreted in the urine and feces as glucuronide conjugates. tandfonline.com This indicates that 7-hydroxy granisetron is a substrate for UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the attachment of a glucuronic acid moiety to the hydroxyl group.
Sulfation Mechanisms
In addition to glucuronidation, sulfation is another important Phase II conjugation pathway for the metabolites of granisetron. tandfonline.com This process involves the transfer of a sulfonate group, catalyzed by sulfotransferase (SULT) enzymes. Studies analyzing the excretion products of granisetron in humans have identified sulphate conjugates as major metabolites found in both urine and bile. tandfonline.com This confirms that 7-hydroxy granisetron is also metabolized through sulfation, existing in circulation and being excreted as a sulphate conjugate. tandfonline.comresearchgate.net
Enzyme Induction and Inhibition Studies Affecting 7-Hydroxylation (in vitro/preclinical)
The rate of 7-hydroxylation of granisetron can be altered by the presence of other substances that either induce or inhibit the activity of the primary metabolizing enzyme, CYP1A1.
Enzyme induction by phenobarbital, a known inducer of various cytochrome P450 enzymes, has been shown to increase the total plasma clearance of granisetron by approximately 25% in human subjects. grunenthalmedshub.co.ukeuropa.eueuropa.eueuropa.eu This suggests that induction of metabolizing enzymes, including CYP1A1, can accelerate the elimination of granisetron. The high inducibility of CYP1A1 is particularly relevant for individuals exposed to inducers such as polycyclic aromatic hydrocarbons found in tobacco smoke. nih.gov
Table 2: In Vitro/Preclinical Studies on Enzyme Induction and Inhibition
| Agent | Effect | Target Enzyme(s) | Observation | Source |
|---|---|---|---|---|
| Phenobarbital | Induction | Cytochrome P450 enzymes | Increased total plasma clearance of granisetron by ~25%. | grunenthalmedshub.co.ukeuropa.eueuropa.eueuropa.eu |
| Ketoconazole | Inhibition | CYP3A subfamily | Inhibited the in vitro metabolism of granisetron. | europa.eueuropa.eueuropa.eusahpra.org.za |
| 6-formylindolo[3,2-b]carbazole (FICZ) | Induction | CYP1A1 (via AhR) | Significantly increased granisetron 7-hydroxylation in cell lines. | researchgate.net |
Pharmacological Characterization Preclinical and in Vitro Studies
In Vitro Receptor Binding Affinity
The initial characterization of a compound's mechanism of action involves determining its binding affinity for its intended target and assessing its selectivity by screening against other relevant receptors.
In vitro studies have demonstrated that 7-Hydroxy Granisetron (B54018) is a potent antagonist of the human 5-HT3A receptor. Research involving competition binding assays with radiolabeled [³H]granisetron on HEK293 cell membranes stably expressing the human 5-HT3A receptor revealed that 7-Hydroxy Granisetron possesses a strong affinity for this receptor.
One study determined the binding affinity (Ki) of 7-Hydroxy Granisetron to be 0.67 ± 0.28 nM. rjptsimlab.com This finding indicates that the metabolite is essentially as potent as the parent compound, Granisetron, which exhibited a Ki of 0.49 ± 0.11 nM in the same study. rjptsimlab.com The high affinity of this metabolite for the 5-HT3 receptor underscores its significant role as an active compound. rjptsimlab.comtga.gov.au
| Compound | Ki (nM) for h5-HT3A Receptor | Number of Determinations |
| Granisetron | 0.49 ± 0.11 | 3 |
| 7-Hydroxy Granisetron | 0.67 ± 0.28 | 3 |
Data sourced from a study using competition binding with [³H]granisetron in HEK293 cells expressing the human 5-HT3A receptor. rjptsimlab.com
A key feature of Granisetron's pharmacological profile is its high selectivity for the 5-HT3 receptor. Radioligand binding studies have consistently shown that the parent compound, Granisetron hydrochloride, has a negligible affinity for a wide range of other receptor types. hres.caeuropa.eu This includes other serotonin (B10506) receptor subtypes (5-HT1, 5-HT2, 5-HT4), as well as dopamine (B1211576) D2 and muscarinic acetylcholine (B1216132) receptors. hres.caeuropa.euscience.govwikipedia.org This high degree of selectivity is believed to contribute to its favorable side-effect profile. While direct binding studies on 7-Hydroxy Granisetron for these specific non-5-HT3 receptors are not extensively detailed in the reviewed literature, the parent drug's pronounced selectivity suggests a similar profile for its major metabolite.
Functional Activity in Isolated Biological Systems
Functional assays in isolated tissues and cells provide insight into a compound's biological effect subsequent to receptor binding.
The guinea pig isolated ileum is a classic organ bath preparation used to assess the functional activity of 5-HT3 receptor antagonists. In this model, serotonin (5-HT) induces contractions of the smooth muscle tissue. Antagonists are evaluated based on their ability to inhibit these contractions. For the parent compound, Granisetron, studies have demonstrated potent antagonistic effects on 5-HT-induced contractions in the guinea pig isolated ileum, yielding a pA2 value of 8.1. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. While this specific functional assay data for 7-Hydroxy Granisetron is not detailed in the available literature, its potent binding affinity suggests it would demonstrate significant antagonist activity in such a system.
The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to the rapid opening of a channel permeable to cations (primarily Na⁺ and K⁺, with a smaller component of Ca²⁺), resulting in a fast, depolarizing current in neuronal cells. The primary mechanism of action for antagonists like Granisetron and its 7-hydroxy metabolite is the blockade of this ion channel. By binding to the receptor, they prevent serotonin from activating it, thereby inhibiting the downstream signaling cascade that includes neuronal depolarization and the propagation of emetic signals.
Preclinical Pharmacodynamic Evaluation
Preclinical pharmacodynamic studies in animal models serve to confirm the in vivo activity of a compound. A key model for assessing 5-HT3 receptor antagonism is the Von Bezold-Jarisch (B-J) reflex, which is a triad (B1167595) of responses (apnea, bradycardia, and hypotension) induced by intravenous injection of serotonin in anesthetized animals.
Anti-emetic Activity in Animal Models (e.g., ferret, rat)
The anti-emetic potential of 7-Hydroxy Granisetron, a primary metabolite of granisetron, has been evaluated in established animal models. A key indicator of 5-HT3 receptor antagonism is the inhibition of the Von Bezold-Jarisch (VBJ) reflex, a transient bradycardia induced by intravenous serotonin injection in anesthetized rats. Studies have demonstrated that the 7-hydroxy metabolite of granisetron effectively antagonizes this reflex with a potency similar to that of the parent compound, granisetron. hres.cahres.ca This finding is significant as the VBJ reflex is a well-accepted model for assessing 5-HT3 receptor-dependent activities, which are central to the emetic reflex. hres.cahres.ca
Comparative Potency with Granisetron and Other 5-HT3 Antagonists in Animal Systems
Comparative studies confirm that 7-Hydroxy Granisetron possesses significant potency, comparable to its parent compound and other 5-HT3 antagonists. In vitro competition binding assays using human 5-HT3A receptors expressed in HEK293 cells showed that 7-Hydroxy Granisetron (referred to as compound 5a) has a similar binding affinity to granisetron. acs.org
In functional assays, the potency of 5-HT3 antagonists is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. In the guinea pig isolated ileum, granisetron demonstrated a pA2 of 8.1 against 5-HT-induced contractions. hres.cahres.ca In a similar model using guinea-pig isolated colon, granisetron was found to be more potent than ondansetron (B39145) and the novel antagonist AS-8112. nih.gov
The table below summarizes the comparative potency of various 5-HT3 antagonists in different animal systems.
| Compound | Animal Model/System | Assay | Potency (pA2 / IC50) | Source |
| 7-Hydroxy Granisetron | Anesthetized Rat | Von Bezold-Jarisch Reflex | Similar to Granisetron | hres.cahres.ca |
| Granisetron | Anesthetized Rat | Von Bezold-Jarisch Reflex | IC50 = 0.7 mcg/kg | hres.cahres.ca |
| Guinea Pig Isolated Ileum | 5-HT Induced Contraction | pA2 = 8.1 | hres.cahres.ca | |
| Guinea Pig Isolated Colon | 2-Methyl-5HT Agonism | > Ondansetron & AS-8112 | nih.gov | |
| Ondansetron | Guinea Pig Isolated Colon | 2-Methyl-5HT Agonism | pA2 = 7.04 (approx.) | nih.gov |
| AS-8112 | Guinea Pig Isolated Colon | 2-Methyl-5HT Agonism | pA2 = 7.04 | nih.gov |
| Metoclopramide | Guinea Pig Isolated Colon | 2-Methyl-5HT Agonism | < AS-8112 | nih.gov |
This table is interactive. Sort columns by clicking on the headers.
These data collectively indicate that hydroxylation at the 7-position does not diminish the compound's ability to antagonize 5-HT3 receptors, maintaining a potency profile that is comparable to, and in some contexts considered as potent as, granisetron itself. acs.org
Structure-Activity Relationship Studies for the 7-Hydroxylated Indazole Ring
Structure-activity relationship (SAR) studies focusing on the indazole ring of granisetron have provided critical insights into the molecular interactions governing receptor binding and antagonist activity. Research indicates that the 7-position of the indazole ring is a key site for metabolism, leading to the formation of 7-Hydroxy Granisetron. researchgate.net
Crucially, this hydroxylation is well-tolerated for receptor affinity. Studies have revealed that the 7-hydroxy metabolite exhibits a target potency that may be slightly greater than the parent drug. researchgate.net This is supported by binding affinity data where 7-Hydroxy Granisetron (compound 5a) was found to be as potent as granisetron. acs.org
Analytical Methodologies for Quantification and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of 7-Hydroxy Granisetron (B54018) Hydrochloride, providing the essential separation from its parent drug, Granisetron, and other endogenous or exogenous compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and their hyphenation with Mass Spectrometry (MS) are the most powerful tools employed for this purpose.
HPLC methods are widely used for the routine analysis of Granisetron and its metabolites. These methods offer a balance of efficiency, robustness, and cost-effectiveness. The separation is typically achieved on a stationary phase, with a liquid mobile phase moving through the column.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common technique for the analysis of 7-Hydroxy Granisetron Hydrochloride. In this modality, a nonpolar stationary phase is used with a polar mobile phase. Separation is based on the hydrophobic interactions between the analyte and the stationary phase. UV detection is frequently employed for quantification, monitoring the eluent at a wavelength where the analyte exhibits strong absorbance, often around 300-305 nm. researchgate.netrasayanjournal.co.in
Several isocratic RP-HPLC methods have been developed and validated for the assay of Granisetron HCl, which can be adapted for its hydroxylated metabolite. rasayanjournal.co.in These methods are valued for their simplicity and reproducibility. ijpar.com Key parameters such as the choice of column, mobile phase composition, and flow rate are optimized to achieve sharp, symmetrical peaks with good resolution. rasayanjournal.co.in
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Gemini NX C18 (250mm × 4.6mm, 5µm) rasayanjournal.co.in | CPS Hypersil CN (250×4.6 mm I.D.) nih.gov |
| Mobile Phase | 0.01M sodium dihydrogen phosphate (B84403) buffer (pH 7.5) and acetonitrile (B52724) (80:20 v/v) rasayanjournal.co.in | Acetonitrile:buffer (100 mM Triethylamine, pH 3.0) (25:75) nih.gov |
| Flow Rate | 1.5 mL/min rasayanjournal.co.in | 2.0 mL/min nih.gov |
| Detection Wavelength | 305 nm rasayanjournal.co.in | 242 nm nih.gov |
| Linearity Range | 2.0-10.0 µg/mL (for Granisetron HCl) rasayanjournal.co.in | 25-400 µg/ml (for Granisetron) nih.gov |
| Limit of Quantification (LOQ) | 0.4553 µg/mL (for Granisetron HCl) rasayanjournal.co.in | Not Specified |
For applications requiring higher sensitivity, such as pharmacokinetic studies in human plasma, fluorescence detection is a superior alternative to UV detection. nih.govcapes.gov.br A highly sensitive and selective HPLC method has been developed for the simultaneous determination of Granisetron and its active metabolite, 7-Hydroxy Granisetron. nih.gov This method involves isolating the compounds from plasma using solid-phase extraction before separation on a reversed-phase column. nih.gov
Interestingly, while Granisetron is fluorescent, the 7-Hydroxy metabolite is not. To overcome this, a post-column treatment can be employed to render the metabolite fluorescent, allowing for its simultaneous detection with the parent drug. capes.gov.brresearchgate.net This approach significantly enhances the method's utility for bioanalytical applications. The limits of quantification achieved with this technique are typically in the low ng/mL range, demonstrating excellent sensitivity. nih.gov
| Analyte | Matrix | Limit of Quantification (LOQ) | Linearity Range | Precision & Accuracy |
|---|---|---|---|---|
| 7-Hydroxy Granisetron nih.gov | Human Plasma | 0.25 ng/mL | 0.1 to 50 ng/mL | Within 13% |
| Granisetron nih.gov | Human Plasma | 0.1 ng/mL | 0.1 to 50 ng/mL | Within 13% |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. googleapis.com When hyphenated with mass spectrometry (UPLC-MS/MS), it becomes an exceptionally powerful tool for bioanalysis. nih.gov
A simple, sensitive, and stability-indicating reverse-phase UPLC method has been developed for the determination of Granisetron and its potential impurities. googleapis.com The shorter run times associated with UPLC increase sample throughput, which is highly advantageous in preclinical and clinical studies. googleapis.comnih.gov The optimization of a UPLC-MS/MS method involves careful selection of the mobile phase components to enhance the MS/MS response of the analyte. For instance, the choice of an acidic modifier like acetic or formic acid can significantly improve the ionization efficiency and signal intensity of the target compound. nih.gov
For the quantification of low concentrations of 7-Hydroxy Granisetron in complex biological matrices such as plasma and urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govelsevierpure.com This technique offers unparalleled selectivity and sensitivity by combining the separation power of LC with the specific detection capabilities of tandem mass spectrometry. nih.gov The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, minimizing interferences from the biological matrix. nih.govresearchgate.net
Validated LC-MS/MS methods have been successfully applied in pharmacokinetic studies. nih.govelsevierpure.com These methods can achieve linear concentration ranges from 0.1 to 100 ng/mL for 7-Hydroxy Granisetron in human plasma, with high accuracy (>85%) and precision (<10% coefficient of variation). nih.govelsevierpure.com
The development and validation of a robust LC-MS/MS bioanalytical method is a meticulous process. researchgate.netpnrjournal.com The primary goals are to achieve high specificity, sensitivity, accuracy, and precision. pnrjournal.com
Key steps in method development include:
Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate the analyte from the biological matrix, remove interfering substances, and concentrate the sample. nih.govpnrjournal.comnih.gov
Chromatography: The LC conditions, including the column type (e.g., Xselect HSS T3), mobile phase composition, and gradient, are optimized to ensure a clean separation of the analyte from matrix components and to achieve a stable retention time. nih.govelsevierpure.comresearchgate.net
Mass Spectrometry: The MS parameters, such as ionization source (e.g., positive electrospray ionization), precursor and product ion selection (for MRM), and collision energy, are optimized to maximize the signal response for the analyte and internal standard. nih.govnih.gov The use of a stable isotopically labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction and ionization. nih.govelsevierpure.com
Validation is performed according to regulatory guidelines and assesses parameters like linearity, accuracy, precision, selectivity, stability, and matrix effects to ensure the method is reliable for its intended purpose. researchgate.netnih.gov
| Parameter | Condition |
|---|---|
| Analytical Column | Xselect HSS T3 nih.govelsevierpure.com |
| Mobile Phase | 20% acetonitrile in water (containing 0.2 mM ammonium (B1175870) formate (B1220265) and 0.14% formic acid, pH 4) nih.govelsevierpure.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.govelsevierpure.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govelsevierpure.com |
| Linearity Range (Plasma) | 0.1-100 ng/mL nih.govelsevierpure.com |
| Accuracy | >85% nih.govelsevierpure.com |
| Precision (CV) | <10% nih.govelsevierpure.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications (preclinical samples)
Multiple Reaction Monitoring (MRM) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of 7-Hydroxy Granisetron. nih.gov This technique commonly operates in the Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.govnih.govnih.gov
In a typical MRM method, 7-Hydroxy Granisetron is first separated from other components in the sample by liquid chromatography. Following chromatographic separation, the compound enters the mass spectrometer, where it is ionized, usually by positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govnih.gov The mass spectrometer is set to isolate the precursor ion (the ionized molecule of 7-Hydroxy Granisetron), which is then fragmented. A specific product ion resulting from this fragmentation is then monitored by the second mass analyzer. This highly specific detection method minimizes interference from the sample matrix, allowing for precise and accurate quantification even at very low concentrations. nih.gov
Validated LC-MS/MS methods have been successfully applied to determine the concentration of 7-Hydroxy Granisetron in human plasma and urine. nih.govelsevierpure.comresearchgate.netresearchgate.net These methods demonstrate excellent linearity across a range of concentrations and are robust enough for high-throughput bioanalysis. nih.govnih.govnih.gov For instance, a validated method showed linearity for 7-Hydroxy Granisetron in human plasma from 0.1 to 100 ng/mL and in urine from 2 to 1000 ng/mL. nih.govresearchgate.net Another study quantified the metabolite in dog plasma with a calibration range of 0.1 to 50 ng/mL. nih.gov
| Biological Matrix | Linearity Range (ng/mL) | Precision (% CV) | Accuracy | Source |
|---|---|---|---|---|
| Human Plasma | 0.1 - 100 | <10% | >85% | nih.gov |
| Human Urine | 2 - 1000 | <10% | >85% | nih.gov |
| Dog Plasma | 0.1 - 50 | 1.3% - 8.7% | 93% - 105% | nih.gov |
Electrochemical Methods
Electrochemical techniques offer a sensitive alternative for the detection of 7-Hydroxy Granisetron, particularly when coupled with high-performance liquid chromatography (HPLC).
While specific studies detailing the cyclic or differential pulse voltammetric behavior of this compound are not prevalent in the reviewed literature, these methods are foundational in electrochemical analysis. They are used to study the oxidative and reductive properties of electroactive compounds. For the parent compound, Granisetron Hydrochloride, voltammetric studies have shown an irreversible anodic peak, indicating that it undergoes an irreversible oxidation process at the electrode surface. This principle underlies the utility of electrochemical detection.
For 7-Hydroxy Granisetron, the application is most prominently seen in HPLC systems with electrochemical detectors (HPLC-ED). In this setup, the compound is first separated on an HPLC column, and the eluent flows past an electrode held at a specific potential. The oxidation of 7-Hydroxy Granisetron at the electrode surface generates a measurable current that is proportional to its concentration. This approach has been used to develop highly sensitive and selective assays for its determination in human plasma. nih.gov
The electrochemical response for 7-Hydroxy Granisetron can be leveraged for highly sensitive quantification. A validated HPLC method utilizing an electrochemical detector in series with a fluorescence detector was developed for the simultaneous determination of Granisetron and its 7-hydroxy metabolite. nih.gov For 7-Hydroxy Granisetron (7OH-G), the electrochemical detector was used for quantification. The method demonstrated high sensitivity, with a limit of quantification of 0.25 ng/mL in human plasma. The precision and accuracy were well within acceptable limits across the calibration range. nih.gov This demonstrates that the inherent electroactive nature of the 7-hydroxy metabolite provides a strong and reliable signal for quantitative analysis.
| Parameter | Value | Matrix | Source |
|---|---|---|---|
| Limit of Quantification (LOQ) | 0.25 ng/mL | Human Plasma | nih.gov |
| Linear Response Range | 0.1 - 50 ng/mL | Human Plasma | nih.gov |
| Precision & Accuracy | Within 13% | Human Plasma | nih.gov |
Spectroscopic Techniques
Spectroscopic methods are widely used in pharmaceutical analysis for both identification and quantification.
UV spectrophotometry is a simple and cost-effective technique commonly used for the analysis of drug substances. For the parent compound, Granisetron Hydrochloride, a maximum absorbance (λmax) is consistently reported at approximately 302 nm. researchgate.netjmpas.com This characteristic absorption peak allows for its quantification in bulk drug and pharmaceutical formulations. However, for the quantification of 7-Hydroxy Granisetron in biological samples, direct UV spectrophotometry is generally not suitable due to a lack of specificity and potential interference from the parent drug and endogenous plasma components. More selective methods, such as chromatography, are typically required to isolate the metabolite before quantification. bloomtechz.com
Fluorescence spectroscopy is a highly sensitive detection method. Interestingly, the 7-hydroxy metabolite of Granisetron is reported to be non-fluorescent in its native state. nih.gov To enable its detection by fluorescence, a chemical derivatization step is necessary.
A highly sensitive HPLC method was developed that involves the methylation of the 7-hydroxy metabolite using trimethylsilyldiazomethane. nih.gov This pretreatment step converts the non-fluorescent metabolite into a fluorescent derivative, allowing for its simultaneous detection along with the intrinsically fluorescent parent compound, Granisetron. This method proved effective for quantification in human plasma, with a practical determination range for the metabolite established at 0.1 to 50 ng/mL. nih.gov This derivatization-based fluorescence approach highlights an innovative strategy to overcome the native spectroscopic limitations of the analyte, enabling sensitive and specific measurement. nih.gov
Method Validation Parameters for Research Use
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For this compound, validation encompasses a series of parameters to ensure the reliability, consistency, and accuracy of the results.
The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically established by analyzing a series of calibration standards. Studies have demonstrated excellent linearity over various concentration ranges, depending on the biological matrix and analytical technique employed. nih.govnottingham.edu.my
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For this compound, sensitive methods have achieved LOQs in the sub-nanogram per milliliter range, which is essential for pharmacokinetic studies. nottingham.edu.myresearchgate.net
Table 1: Linearity, Range, LOD, and LOQ for this compound in Various Studies
| Analytical Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | 0.1 - 100 | 0.1 | Not Reported |
| LC-MS/MS | Human Urine | 2 - 1000 | 2 | Not Reported |
| HPLC-Fluorescence/Electrochemical | Human Plasma | 0.1 - 50 | 0.25 | 0.1 |
| LC-MS/MS | Dog Plasma | 0.1 - 50 | 0.1 | Not Reported |
This table is interactive and can be sorted by clicking on the column headers.
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). japsonline.comijpsr.com Accuracy refers to the closeness of the measured value to a known true value. For bioanalytical methods, both precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), and accuracy are critical performance characteristics. nih.govnih.gov
Validated methods for this compound consistently demonstrate high precision, with %CV values typically below 10% or 15%, and excellent accuracy, often with recovery values between 85% and 115% of the nominal concentration. nih.govnih.govnottingham.edu.myelsevierpure.com
Table 2: Summary of Precision and Accuracy Data for this compound
| Analytical Method | Matrix | Precision (%CV) | Accuracy |
|---|---|---|---|
| LC-MS/MS | Human Plasma & Urine | < 10% | > 85% |
| LC-MS/MS | Dog Plasma | 1.3 - 8.7% | 93 - 105% |
| HPLC-Fluorescence/Electrochemical | Human Plasma | Within 13% | Within 13% |
This table is interactive and can be sorted by clicking on the column headers.
In the analysis of biological samples, it is essential to assess the extraction recovery of the analyte and the potential for matrix effects. Recovery is the efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard. researchgate.net Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, which can lead to ion suppression or enhancement in mass spectrometry-based assays. mdpi.com
For this compound, studies have reported quantitative recovery from human plasma. nih.govnottingham.edu.mynih.gov Furthermore, validated LC-MS/MS methods have shown no significant matrix effects in either plasma or urine samples, ensuring that the accuracy and precision of the quantification are not compromised by endogenous components of the biological fluid. nih.govelsevierpure.comresearchgate.net
Table 3: Findings on Recovery and Matrix Effects for this compound
| Analytical Method | Matrix | Recovery | Matrix Effect |
|---|---|---|---|
| HPLC-Fluorescence/Electrochemical | Human Plasma | Quantitative | Not Applicable |
| LC-MS/MS | Dog Plasma | Quantitative | Not Specified |
| LC-MS/MS | Human Plasma & Urine | Not Specified | No significant effects observed |
This table is interactive and can be sorted by clicking on the column headers.
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous substances. nih.gov Specificity is the ultimate form of selectivity, proving that the method measures only the compound of interest.
Analytical methods developed for this compound, particularly those employing tandem mass spectrometry (LC-MS/MS), exhibit high selectivity and specificity. nih.gov The use of Multiple Reaction Monitoring (MRM) mode in MS/MS allows for the detection of specific precursor-to-product ion transitions unique to the analyte and its internal standard, effectively eliminating interference from other compounds. nih.gov Chromatographic techniques ensure that 7-Hydroxy Granisetron is well-resolved from its parent compound, Granisetron, and any endogenous peaks in the plasma, further contributing to the method's specificity. nih.gov
Use as a Reference Standard in Analytical Chemistry
This compound serves as a reference standard in analytical chemistry. A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. axios-research.com It is indispensable for the development and validation of analytical methods, as it is used to prepare calibration curves and quality control samples to ensure the accuracy and reliability of the results obtained from unknown samples. axios-research.com
Commercially available, well-characterized this compound reference standards are used for a variety of applications, including:
Method Development and Validation: Establishing linearity, accuracy, precision, and other validation parameters. axios-research.com
Quality Control (QC): Routine analysis during drug development and in pharmacokinetic studies to ensure the method performs consistently over time. axios-research.com
Traceability: Providing traceability of analytical results to a certified reference material, which is a key requirement for regulatory submissions.
The availability of high-purity this compound as a reference material is fundamental to achieving accurate and reproducible quantification in research and clinical settings.
Role in Drug Metabolism and Preclinical Pharmacokinetic Studies
Excretion and Disposition in Animal Models
Preclinical studies in rats and dogs have been instrumental in characterizing the excretion and disposition of 7-Hydroxy Granisetron (B54018). Following administration of radiolabelled granisetron, the disposition and metabolic fate were examined. nih.gov
Urinary and Fecal Excretion of Metabolites
In both rat and dog models, a significant portion of the administered dose is eliminated through both urinary and fecal routes. nih.gov Approximately 35-41% of the dose is excreted in the urine, while 52-62% is found in the feces, primarily through biliary excretion. nih.gov The metabolites are largely present as glucuronide and sulphate conjugates. nih.gov In rats, specifically, around 40% of the dose is excreted through urine, with the remainder in the feces, a pattern that remains consistent regardless of the administration route. researchgate.nethres.ca
| Animal Model | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | Primary Form of Excreted Metabolites |
|---|---|---|---|
| Rat | ~40% researchgate.nethres.ca | ~60% researchgate.nethres.ca | Glucuronide and sulphate conjugates nih.gov |
| Dog | 35-41% nih.gov | 52-62% nih.gov |
Biliary Excretion Pathways
Biliary excretion is a major pathway for the elimination of granisetron metabolites in rats and dogs. nih.gov Studies involving the administration of radiolabelled granisetron have confirmed that a substantial portion of the dose is excreted into the bile, which then contributes to the fecal elimination of the compound and its metabolites. nih.gov In rats, hepatic metabolism and subsequent biliary excretion have been demonstrated following intravenous administration. researchgate.netresearchgate.net
Significance in Drug-Drug Interaction Research (in vitro/preclinical)
The investigation of 7-Hydroxy Granisetron in drug-drug interaction research is crucial for understanding the potential for interactions with co-administered drugs.
Substrate for Specific Enzyme Systems
In vitro studies using human liver microsomes have identified the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of granisetron to its major metabolites. nih.govnih.gov The formation of 7-Hydroxy Granisetron is almost exclusively catalyzed by CYP1A1. nih.govresearchgate.net This is a significant finding as CYP1A1's role in the metabolism of environmental compounds is well-established, but its substantial contribution to the metabolism of a drug is less common. nih.gov Another major metabolite, 9'-desmethylgranisetron, is preferentially produced by CYP3A4. nih.govnih.gov At clinically relevant concentrations of granisetron, the 7-hydroxy metabolite is the predominant one. nih.govnih.gov
| Metabolite | Primary Catalyzing Enzyme | Reference |
|---|---|---|
| 7-Hydroxy Granisetron | CYP1A1 | nih.govresearchgate.net |
| 9'-desmethylgranisetron | CYP3A4 | nih.govnih.gov |
Potential for Enzyme Inhibition or Induction (in vitro)
In vitro studies have shown that granisetron itself does not significantly inhibit or induce the major cytochrome P450 enzymes. tga.gov.aufda.goveuropa.eu Specifically, granisetron did not inhibit CYP1A2, CYP2A6, CYP2B6, CYP2C9/8, CYP2C19, CYP2D6, CYP2E1, and CYP3A at concentrations up to 250 microM. nih.govnih.gov Furthermore, studies investigating the effect of granisetron on the metabolism of doxorubicin, irinotecan, and etoposide (B1684455) in human liver microsomes found that granisetron neither inhibited nor induced the enzymes involved in their metabolism. nih.gov However, since granisetron is metabolized by CYP1A1 and CYP3A4, inducers or inhibitors of these enzymes could potentially alter the clearance and half-life of granisetron. europa.eugrunenthalmedshub.co.uk For instance, ketoconazole, a potent CYP3A inhibitor, has been shown to inhibit the metabolism of granisetron in vitro. nih.govfda.govsahpra.org.za Conversely, phenobarbital, a hepatic enzyme inducer, led to an approximate 25% increase in the total plasma clearance of granisetron. europa.eugrunenthalmedshub.co.uk
Comparative Pharmacokinetic Profiles of Granisetron and its 7-Hydroxylated Metabolite (in non-human species)
The biotransformation and pharmacokinetic profiles of granisetron exhibit significant variability across different non-human species, particularly concerning the formation of its 7-hydroxylated metabolite, 7-hydroxy granisetron. Preclinical studies have been crucial in elucidating these species-specific metabolic pathways, which inform the selection of appropriate animal models for toxicological and pharmacological assessments.
Research into the metabolism of granisetron has identified distinct patterns of hydroxylation depending on the species. hres.ca In dogs and ferrets, the metabolic profile is more aligned with that observed in humans, where 7-hydroxylation is the predominant pathway. hres.canih.gov Consequently, 7-hydroxy-granisetron is the major metabolite identified in dogs. nih.govfda.gov This makes the dog a relevant model for studying the disposition of granisetron as it might occur in humans. fda.gov
The following table summarizes the primary metabolic pathways of granisetron in various non-human species.
Table 1: Primary Metabolic Pathways of Granisetron in Non-Human Species
| Species | Primary Metabolic Pathway(s) | Reference |
|---|---|---|
| Dog | 7-hydroxylation | hres.canih.govfda.gov |
| Ferret | 7-hydroxylation | hres.ca |
| Rat | 5-hydroxylation and N-demethylation | hres.canih.govfda.gov |
| Mouse | 5-hydroxylation | hres.ca |
| Rabbit | 5-hydroxylation | hres.ca |
Pharmacokinetic studies in Beagle dogs have further explored the profile of the 7-hydroxy metabolite. One study noted that following intranasal administration, the systemic exposure of 7-hydroxy granisetron was approximately 50% lower than the exposure observed after oral administration. polyu.edu.hk This highlights that the route of administration can significantly influence the resulting concentration of the metabolite. In both rats and dogs, the excretion of granisetron and its metabolites occurs via both urine and feces. nih.gov In these species, between 35% and 41% of a dose is typically excreted in the urine, with 52% to 62% excreted in the feces, primarily through bile. nih.gov The metabolites are largely present as glucuronide and sulphate conjugates. nih.gov
The table below outlines key comparative findings between granisetron and its 7-hydroxy metabolite in preclinical studies.
Table 2: Comparative Findings of Granisetron vs. 7-Hydroxy Granisetron in Non-Human Species
| Species | Finding | Significance | Reference |
|---|---|---|---|
| Dog | 7-hydroxy granisetron is the major metabolite. | Metabolic profile is comparable to humans. | nih.govfda.gov |
| Rat | Plasma concentrations of 7-hydroxy granisetron are low relative to the parent compound. | The metabolite is considered to have a minor contribution to the overall pharmacological effect in this species. | hres.ca |
| Rat | The 7-hydroxy metabolite shows pharmacological activity similar in potency to granisetron. | Confirms the metabolite is not inert, though its low concentration in rats limits its effect. | hres.ca |
| Beagle Dog | Systemic exposure of 7-hydroxy granisetron is route-dependent (e.g., ~50% lower via intranasal vs. oral administration). | Demonstrates that pharmacokinetic parameters of the metabolite can be influenced by the method of drug delivery. | polyu.edu.hk |
Advanced Research Applications and Future Directions
Development of 7-Hydroxy Granisetron (B54018) Analogs as Research Tools
The structural modification of 7-Hydroxy Granisetron to create specialized chemical probes represents a significant area of research. Such analogs can be instrumental in elucidating the intricate interactions between ligands and their receptors at a molecular level.
The development of fluorescent and radiolabeled ligands is a powerful strategy for studying receptor pharmacology, offering alternatives to traditional methods that can be adapted for high-throughput screening and in vivo imaging. unibe.ch
Fluorescent Probes: Research has demonstrated that the granisetron scaffold is tolerant to the attachment of fluorophores. nih.gov Specifically, the C7-position, where the hydroxyl group resides in 7-Hydroxy Granisetron, has been identified as a suitable site for substitution without compromising binding affinity. researchgate.netnih.gov Scientists have successfully synthesized fluorescent granisetron conjugates with high quantum yields and nanomolar affinities for the human 5-HT3A receptor. unibe.chnih.gov These probes, such as those incorporating fluorescein (B123965) or BODIPY dyes, have been used for fluorescence-based binding assays and for imaging 5-HT3 receptors on the surface of living cells. nih.gov The development of a fluorescent analog of 7-Hydroxy Granisetron itself could provide a more direct tool to study the metabolite's specific binding kinetics and localization.
Radiolabeled Probes: Radiolabeled ligands, such as [3H]granisetron, are standard tools for characterizing 5-HT3 receptors in both in vitro binding assays and live cells. researchgate.netunibe.ch These probes allow for the precise quantification of receptor density and affinity. mdpi.com For instance, [3H]GR65630, a derivative of a potent 5-HT3 antagonist, has been used to map the distribution of these receptors in various brain regions across different species. nih.gov Creating a radiolabeled version of 7-Hydroxy Granisetron would enable direct investigation and comparison of its binding profile against that of the parent compound, providing valuable data on how hydroxylation impacts receptor interaction.
Examples of Probes for 5-HT3 Receptor Studies
| Probe Type | Example/Principle | Application | Reference |
|---|---|---|---|
| Fluorescent | Granisetron-fluorescein conjugate (G-FL) | Fluorescence polarization, flow cytometry, live-cell imaging | unibe.ch |
| Fluorescent | Granisetron-BODIPY conjugate | High quantum yield probe for binding assays | researchgate.netnih.gov |
| Radiolabeled | [3H]granisetron | Competition binding assays to determine affinity of other ligands | researchgate.netnih.gov |
| Radiolabeled | [3H]GR65630 | Mapping receptor distribution in brain tissue | nih.gov |
Affinity chromatography is a powerful technique for purifying and isolating specific proteins from complex mixtures. By immobilizing a high-affinity ligand onto a solid support, its corresponding receptor can be selectively captured.
Developing an affinity ligand based on 7-Hydroxy Granisetron could facilitate the purification of 5-HT3 receptors for structural and functional studies. This approach has been successfully employed for the 5-HT3 receptor using other antagonists. For example, a 5-HT3 receptor binding site was purified over 1,700-fold in a single step using an immobilized antagonist, L-685,603. nih.govresearchgate.net Such purification is a critical prerequisite for detailed structural analysis, like X-ray crystallography, which provides high-resolution insights into the receptor's architecture. nih.gov An affinity column functionalized with 7-Hydroxy Granisetron would be a valuable tool to isolate receptor populations that may exhibit preferential binding to the metabolite, allowing for a deeper investigation of its specific physiological roles.
Investigating Metabolite-Specific Bioactivity in Non-Human Systems
In vitro studies using rat forestomach have demonstrated that granisetron reduces 5-HT-evoked contractions. medchemexpress.com Similar experiments with 7-Hydroxy Granisetron could quantify and compare its potency in this peripheral tissue model, shedding light on potential differences in tissue-specific activity between the parent drug and its metabolite. Such investigations are crucial for building a complete pharmacological profile and understanding species-specific metabolic and activity differences.
Chemoinformatic and Computational Modeling of 7-Hydroxy Granisetron Interactions
Computational techniques are indispensable in modern drug discovery and pharmacology, providing insights into ligand-receptor interactions at an atomic level and helping to predict the activity of novel compounds.
Molecular docking and dynamics simulations are used to predict the binding orientation and stability of a ligand within a receptor's binding pocket.
Molecular Docking: Studies using homology models of the 5-HT3 receptor have successfully docked granisetron into the binding site, identifying key amino acid residues involved in the interaction, such as Trp-183 and Tyr-234. wikipedia.orgnih.gov Similar docking studies for 7-Hydroxy Granisetron would be invaluable. By modeling the hydroxylated analog, researchers could determine how the addition of the polar hydroxyl group alters the binding pose and interaction network. This could explain observed differences in binding affinity and provide a structural basis for its pharmacological activity.
Molecular Dynamics (MD) Simulations: MD simulations can predict the pathway of a ligand as it binds to or unbinds from the receptor. science.gov Simulations have suggested that granisetron exits the 5-HT3 receptor binding site through a tunnel at the interface of two subunits. science.gov Performing MD simulations with 7-Hydroxy Granisetron could reveal whether the hydroxyl group affects this unbinding pathway, potentially influencing the duration of receptor antagonism.
Quantitative Structure-Activity Relationship (QSAR) studies are a chemoinformatic method used to correlate the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of new, unsynthesized derivatives.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on various classes of 5-HT3 receptor antagonists, including thiazoles and heteroarylpiperazines. nih.govnih.gov These studies have successfully created models that can predict the binding affinity of new compounds. nih.gov A focused QSAR study on a series of hydroxylated granisetron derivatives, centered around 7-Hydroxy Granisetron, would be highly beneficial. Such a study would help to:
Define the optimal position and stereochemistry of the hydroxyl group for maximal receptor affinity.
Identify other physicochemical properties (e.g., electronic and lipophilic parameters) that govern the activity of these hydroxylated analogs. nih.gov
Guide the design of novel antagonists with improved potency or selectivity. nih.govnih.gov
Computational Approaches in 5-HT3 Receptor Ligand Research
| Technique | Purpose | Example Application for 7-Hydroxy Granisetron | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding orientation in the receptor active site. | Determine how the C7-hydroxyl group alters interactions with key residues like Trp-183 and Tyr-234. | wikipedia.orgnih.gov |
| Molecular Dynamics | Simulate the movement and stability of the ligand-receptor complex over time. | Investigate if hydroxylation affects the binding/unbinding pathway. | science.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Relate 3D structural properties to biological activity to predict potency. | Build models for hydroxylated granisetron derivatives to guide the design of new, more potent analogs. | nih.govnih.gov |
Role in Understanding and Predicting Drug Metabolic Fate
In Vitro-In Vivo Correlation (IVIVC) for Metabolite Formation (preclinical)
In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates in vitro properties of a drug to its in vivo pharmacokinetic behavior. For 7-Hydroxy Granisetron, establishing a strong IVIVC is essential in the preclinical phase to understand how its formation rate in laboratory settings translates to its actual formation in a living system.
Researchers utilize various in vitro systems, such as human liver microsomes, to study the metabolism of granisetron. europa.eueuropa.eunih.govgrunenthalmedshub.co.uk These systems contain the necessary enzymes, primarily from the cytochrome P450 family, that are responsible for metabolizing drugs. nih.govfda.gov Specifically, in vitro studies have identified that CYP1A1 is the major enzyme responsible for the 7-hydroxylation of granisetron, while CYP3A4 plays a role in its 9'-desmethylation. europa.eueuropa.eunih.govgrunenthalmedshub.co.uk By incubating granisetron with these microsomes, scientists can measure the rate of formation of 7-Hydroxy Granisetron.
This in vitro data is then correlated with in vivo data obtained from animal studies. A good correlation allows researchers to use in vitro data to predict the in vivo pharmacokinetics of the metabolite, which can streamline the drug development process and reduce the need for extensive animal testing. stxip.orgtaylorfrancis.comnih.gov For instance, a study demonstrated a good correlation between the in vitro cumulative amounts of granisetron delivered and the in vivo microdialysate data. stxip.org
Challenges in establishing a robust IVIVC for 7-Hydroxy Granisetron can arise from the complexity of metabolic pathways and the potential for inter-individual variability in enzyme activity. nih.govresearchgate.net However, successful IVIVC development remains a key goal in preclinical research, offering valuable insights into the metabolic fate of granisetron.
Predictive Modeling of Granisetron Metabolism Based on Metabolite Formation
Predictive modeling of granisetron metabolism leverages the data on the formation of its metabolites, including 7-Hydroxy Granisetron, to create computational models that can forecast the drug's pharmacokinetic profile. nih.gov These models are becoming increasingly important in drug development, offering a way to simulate how a drug will be absorbed, distributed, metabolized, and excreted (ADME) in the body.
Population pharmacokinetic (PopPK) models are a common type of predictive model used for this purpose. researchgate.netnih.govnih.gov These models incorporate data from a population of individuals to identify sources of variability in drug response and to predict drug concentrations over time. researchgate.netnih.gov For granisetron, PopPK models have been developed to describe its pharmacokinetic characteristics and to simulate its concentration in different populations. researchgate.netnih.gov
These models can be used to:
Predict the plasma concentrations of both granisetron and 7-Hydroxy Granisetron.
Understand the influence of various factors, such as genetics and co-administered drugs, on granisetron metabolism. nih.gov
Simulate different dosing regimens to optimize therapeutic outcomes.
The accuracy of these predictive models is highly dependent on the quality and quantity of the input data, including the in vitro and in vivo data on metabolite formation. As more data becomes available, these models can be refined to provide increasingly accurate predictions of granisetron's metabolic fate.
| Parameter | Description | Relevance to 7-Hydroxy Granisetron |
|---|---|---|
| In Vitro Formation Rate | The rate at which 7-Hydroxy Granisetron is formed in laboratory experiments using systems like human liver microsomes. | Provides a baseline understanding of the metabolic pathway and is a key input for IVIVC. |
| In Vivo Plasma Concentration | The measured concentration of 7-Hydroxy Granisetron in the blood of test subjects (animal or human) over time. | Used to validate and refine predictive models and to establish the IVIVC. |
| Enzyme Kinetics (Km, Vmax) | Michaelis-Menten constants that describe the affinity of the enzyme for the substrate (granisetron) and the maximum rate of the metabolic reaction. | Crucial for accurately modeling the rate of 7-Hydroxy Granisetron formation. |
| Population Pharmacokinetic (PopPK) Models | Mathematical models that describe the drug's behavior in a population, accounting for variability. | Can predict the concentration-time profiles of both granisetron and 7-Hydroxy Granisetron in different patient populations. |
Potential for Prodrug Development Strategies Using 7-Hydroxylation as a Metabolic Handle (purely academic/mechanistic)
From a purely academic and mechanistic standpoint, the 7-hydroxylation pathway of granisetron presents an intriguing "metabolic handle" that could theoretically be exploited in prodrug development. A prodrug is an inactive or less active compound that is converted into an active drug within the body, often through metabolic processes. nih.gov
The concept here would be to design a prodrug of granisetron that is specifically targeted for activation by the enzymes responsible for 7-hydroxylation, primarily CYP1A1. nih.gov This strategy could offer several theoretical advantages:
Targeted Drug Delivery: By designing a prodrug that is preferentially metabolized in tissues with high CYP1A1 activity, it might be possible to achieve more targeted drug delivery.
Improved Physicochemical Properties: A prodrug could be designed to have improved solubility, stability, or permeability compared to the parent drug, granisetron. nih.gov
Controlled Release: The rate of conversion of the prodrug to the active granisetron could potentially be controlled by manipulating the structure of the prodrug, leading to a more sustained therapeutic effect.
This approach is purely conceptual in the context of granisetron and serves as an academic exercise in drug design. The development of such a prodrug would require extensive research to:
Synthesize and characterize potential prodrug candidates.
Evaluate their conversion to granisetron in vitro and in vivo.
Assess the pharmacokinetic and pharmacodynamic profiles of the prodrug and the released active drug.
Q & A
Q. What chromatographic methods are recommended for quantifying 7-Hydroxy Granisetron Hydrochloride in pharmaceutical formulations?
A validated HPLC method using a Spherisorb-CN column with a mobile phase of methanol, 0.05 M acetate buffer, and triethylamine (70:30:0.25 v/v) is effective. Detection at 301 nm ensures specificity, with a linear range of 0.005–0.015 mg/mL and recovery rates exceeding 99% . For metabolite analysis, coupling LC with mass spectrometry (LC-MS) improves sensitivity in biological matrices .
Q. How should stability-indicating methods be validated for detecting this compound as a degradation product?
Follow ICH guidelines by performing forced degradation studies under oxidative, thermal, and photolytic stress. Use HPLC with photodiode array detection to confirm peak purity and resolution from parent compounds. For example, oxidative stress with hydrogen peroxide can generate this compound as a degradation impurity, requiring method validation for accuracy (98–102%) and precision (RSD <2%) .
Q. What are the critical parameters for sample preparation in pharmacokinetic studies of this compound?
Use protein precipitation or solid-phase extraction to isolate the metabolite from plasma. Adjust pH to 7.4 to maintain solubility and avoid precipitation, as alkaline conditions destabilize 5-HT3 antagonists like Granisetron . Include internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS workflows .
Advanced Research Questions
Q. How can co-elution issues between this compound and its parent compound be resolved in chromatographic analysis?
Optimize mobile phase gradients: A stepwise increase in organic solvent (e.g., methanol from 60% to 80%) improves separation. Alternatively, employ orthogonal methods like thin-layer chromatography (TLC) with a solvent system of methylene chloride, alcohol, water, and ammonium hydroxide (60:40:5:2) to confirm identity .
Q. What synthetic strategies are reported for this compound, and how can stereochemical purity be ensured?
While direct synthesis routes are not detailed in literature, metabolic hydroxylation of Granisetron via cytochrome P450 enzymes (e.g., CYP3A4) is a plausible pathway. Post-synthesis, use chiral stationary phases in HPLC or nuclear magnetic resonance (NMR) to verify stereochemistry. Purification via recrystallization in ethanol/water mixtures enhances yield .
Q. How does pH influence the stability of this compound in aqueous solutions?
Stability studies in 0.9% sodium chloride at 4°C and 25°C show no degradation over 14 days at pH 4–6. However, alkaline conditions (pH >8) induce precipitation due to decreased solubility of the weak base. Monitor pH-adjusted solutions using validated HPLC methods to track degradation kinetics .
Q. What in vitro models are suitable for studying the metabolic conversion of Granisetron to this compound?
Use human liver microsomes or primary hepatocytes incubated with NADPH. Quantify metabolite formation via LC-MS/MS, optimizing incubation time (30–60 minutes) and substrate concentration (1–10 µM). Compare kinetic parameters (Km, Vmax) across CYP isoforms to identify primary metabolic pathways .
Q. How can contradictory data in stability studies of this compound under varying storage conditions be resolved?
Replicate studies under controlled humidity (40–60%) and temperature (25±2°C). Use statistical tools like ANOVA to analyze batch-to-batch variability. Conflicting results may arise from excipient interactions; characterize formulations using differential scanning calorimetry (DSC) to detect incompatibilities .
Methodological Tables
Table 1: HPLC Parameters for this compound Analysis
Table 2: Stability Study Design for Degradation Impurity Profiling
| Stress Condition | Parameters | Key Findings |
|---|---|---|
| Oxidative (3% H₂O₂) | 48 hours, 40°C | 7-Hydroxy derivative forms at 0.5% |
| Thermal (60°C) | 72 hours | No significant degradation |
| Photolytic (1.2 M lux) | 48 hours | <0.1% degradation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
